molecular formula C10H13BrO2 B2982010 3-Bromo-5-tert-butylbenzene-1,2-diol CAS No. 38475-36-4

3-Bromo-5-tert-butylbenzene-1,2-diol

Cat. No.: B2982010
CAS No.: 38475-36-4
M. Wt: 245.116
InChI Key: XGWHVLKOISKVLR-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butylbenzene-1,2-diol: is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the third position and a tert-butyl group at the fifth position, along with two hydroxyl groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-tert-butylbenzene-1,2-diol typically involves the bromination of 5-tert-butylbenzene-1,2-diol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-5-tert-butylbenzene-1,2-diol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl groups to other functional groups.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide ions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dehalogenated or reduced hydroxyl derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-Bromo-5-tert-butylbenzene-1,2-diol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are studied for their pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-tert-butylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

    3-Bromo-5-tert-butylbenzene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    5-tert-Butylbenzene-1,2-diol:

    3,5-Di-tert-butylbenzene-1,2-diol: Contains an additional tert-butyl group, altering its steric and electronic properties.

Uniqueness: 3-Bromo-5-tert-butylbenzene-1,2-diol is unique due to the presence of both a bromine atom and hydroxyl groups on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

3-bromo-5-tert-butylbenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWHVLKOISKVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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